molecular formula C13H14Cl2N2 B2636858 1-[(2,2-Dichlorocyclopropyl)methyl]-2-ethylbenzimidazole CAS No. 500147-00-2

1-[(2,2-Dichlorocyclopropyl)methyl]-2-ethylbenzimidazole

Cat. No.: B2636858
CAS No.: 500147-00-2
M. Wt: 269.17
InChI Key: UJZAGOWJNGCRRQ-UHFFFAOYSA-N
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Description

1-[(2,2-Dichlorocyclopropyl)methyl]-2-ethylbenzimidazole is a chemical compound with a unique structure that includes a dichlorocyclopropyl group attached to a benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,2-Dichlorocyclopropyl)methyl]-2-ethylbenzimidazole typically involves the reaction of 2-ethylbenzimidazole with 2,2-dichlorocyclopropylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2,2-Dichlorocyclopropyl)methyl]-2-ethylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

    Substitution: The dichlorocyclopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can produce various substituted benzimidazole derivatives.

Scientific Research Applications

1-[(2,2-Dichlorocyclopropyl)methyl]-2-ethylbenzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2,2-Dichlorocyclopropyl)methyl]-2-ethylbenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorocyclopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzimidazole ring can also interact with various biological pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole
  • 1-[(2,2-Dichlorocyclopropyl)methyl]benzene
  • (3-Methyl-2,2-dichlorocyclopropyl)benzene

Uniqueness

1-[(2,2-Dichlorocyclopropyl)methyl]-2-ethylbenzimidazole is unique due to the presence of both the dichlorocyclopropyl group and the benzimidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.

Properties

IUPAC Name

1-[(2,2-dichlorocyclopropyl)methyl]-2-ethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2/c1-2-12-16-10-5-3-4-6-11(10)17(12)8-9-7-13(9,14)15/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZAGOWJNGCRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC3CC3(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301323797
Record name 1-[(2,2-dichlorocyclopropyl)methyl]-2-ethylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808530
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

500147-00-2
Record name 1-[(2,2-dichlorocyclopropyl)methyl]-2-ethylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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